molecular formula C41H80NO7P B1497910 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine CAS No. 144371-68-6

1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1497910
CAS No.: 144371-68-6
M. Wt: 730 g/mol
InChI Key: XVYPOHCSLJZFED-QZEVRULJSA-N
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Description

Phosphatidylethanolamine is an amino phospholipid, which is found in eukaryotic and prokaryotic cells. It is one of the most abundant glycerophospholipids in the biological membranes. Phosphatidylethanolamine is found in nervous tissue.
Phosphatidylethanolamine is an aminophospholipid. It is present in eukaryotic and prokaryotic cells. Phosphatidylethanolamine is one of the most abundant glycerophospholipids in the biological membranes. It is found in nervous tissue.
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (9Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid. It is a tautomer of a this compound zwitterion.

Biological Activity

1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, commonly referred to as PE(18:1/18:1), is a phospholipid that plays a significant role in cellular membranes and various biological processes. This compound is structurally characterized by the presence of two unsaturated fatty acid chains, which contribute to its fluidity and functionality in biological systems. Its biological activity encompasses a wide range of effects, including its involvement in membrane dynamics, signaling pathways, and metabolic processes.

Membrane Dynamics

Phospholipids like PE(18:1/18:1) are crucial components of cellular membranes. They contribute to membrane fluidity and flexibility, which are essential for various cellular functions such as:

  • Vesicle Formation : PE is involved in the formation of lipid bilayers and vesicles, facilitating intracellular transport.
  • Protein Functionality : The presence of unsaturated fatty acids enhances the functionality of membrane proteins, affecting their conformation and activity.

Signaling Pathways

PE(18:1/18:1) is implicated in several signaling pathways:

  • Cell Proliferation and Survival : Studies indicate that phosphatidylethanolamine can influence pathways related to cell growth and apoptosis. For instance, it has been shown to modulate the activity of certain kinases involved in cell survival .
  • Inflammatory Response : This compound may play a role in modulating inflammatory responses by influencing the production of signaling molecules such as cytokines .

Metabolic Processes

Recent research has highlighted the metabolic roles of PE(18:1/18:1):

  • Lipid Metabolism : It is involved in the metabolism of lipids, contributing to the synthesis and degradation of other lipid species .
  • Antioxidant Activity : There are indications that phospholipids can exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Case Studies

Several studies have explored the biological activity of PE(18:1/18:1):

  • Prenatal Exposure Study :
    • A study assessed the impact of prenatal exposure to environmental contaminants on cord serum metabolome. It found significant alterations in lipid profiles, including changes associated with phospholipids like PE(18:1/18:1), which were linked to developmental outcomes .
  • Cell Viability and Metabolic Activity :
    • In a study utilizing a cell painting assay combined with metabolomics, researchers evaluated the effects of various nanoparticles on lung epithelial cells. The results indicated that exposure to certain concentrations of nanoparticles led to reduced metabolic activity and increased reactive oxygen species (ROS) production, highlighting the potential protective role of phospholipids like PE against oxidative stress .

Data Table

StudyFocusKey Findings
Prenatal Exposure StudyImpact on metabolomeAltered lipid profiles linked to developmental outcomes
Cell Viability StudyEffects on lung cellsReduced metabolic activity at high nanoparticle concentrations

Scientific Research Applications

Molecular Formula

  • Chemical Formula : C₄₁H₈₀N₀₇P
  • Molecular Weight : 729.57 g/mol

Structural Characteristics

  • Contains two unsaturated fatty acyl chains (oleic acid derivatives).
  • Exhibits zwitterionic properties, contributing to its amphiphilic nature.

Cell Membrane Studies

PE 18:1/18:1 is integral to the composition of cell membranes, influencing fluidity and permeability. Research has shown that variations in phospholipid composition can affect membrane dynamics, which is crucial for understanding cellular processes such as:

  • Membrane fusion : Important in neurotransmitter release and viral entry into cells.
  • Signal transduction : Acts as a precursor for signaling molecules.

Lipid Metabolism Research

Recent studies have highlighted the role of PE 18:1/18:1 in lipid metabolism, particularly in the context of:

  • Hepatocellular carcinoma : A study indicated that circular RNA CircLARP2 regulates lipid metabolism and metastasis in liver cancer, with PE 18:1/18:1 being a significant metabolite involved in these pathways .
Study FocusFindings
Hepatocellular CarcinomaRegulation of lipid metabolism by CircLARP2 involving PE 18:1/18:1

Drug Delivery Systems

Due to its biocompatibility and ability to form lipid bilayers, PE 18:1/18:1 is being explored for use in:

  • Nanoparticle formulations : Enhancing drug solubility and targeting capabilities.
  • Vaccine adjuvants : Improving immune responses through better antigen presentation.

Neurobiology

PE 18:1/18:1 is implicated in neuronal function and health. Studies suggest that alterations in phospholipid composition can affect:

  • Neurotransmitter release : Modulating synaptic efficacy.
  • Neurodegenerative diseases : Understanding how lipid dysregulation contributes to conditions like Alzheimer's disease.

Case Study 1: Impact on Cancer Metabolism

In a comprehensive study analyzing the metabolomic profiles of hepatocellular carcinoma patients, PE 18:1/18:1 was identified as a key metabolite associated with tumor progression. The study utilized mass spectrometry techniques to quantify lipid levels and correlate them with clinical outcomes, revealing potential therapeutic targets .

Case Study 2: Membrane Dynamics in Neurons

Research conducted on neuronal cell lines demonstrated that the incorporation of PE 18:1/18:1 into membranes enhanced fluidity, which facilitated increased neurotransmitter release during synaptic activity. This finding underscores the importance of specific phospholipids in maintaining neuronal health and function.

Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-46-38-40(39-48-50(44,45)47-37-35-42)49-41(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,33,36,40H,3-17,19,21-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b20-18-,36-33-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYPOHCSLJZFED-QZEVRULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336104
Record name 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(P-18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144371-68-6
Record name 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PE(P-18:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine

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